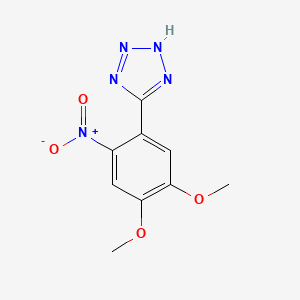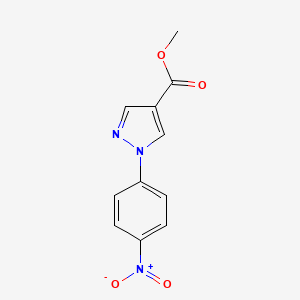
Pyridine, 2-(phenylmethyl)-, 1-oxide
Descripción general
Descripción
Pyridine, 2-(phenylmethyl)-, 1-oxide is an organic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of a benzyl group attached to the second position of the pyridine ring, with an oxygen atom bonded to the nitrogen atom of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(phenylmethyl)-, 1-oxide typically involves the oxidation of 2-benzylpyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired N-oxide product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-(phenylmethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form benzoylpyridine derivatives.
Reduction: The N-oxide group can be reduced back to the parent pyridine compound.
Substitution: The benzyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper(I) iodide in dimethyl sulfoxide at 100°C under an oxygen atmosphere.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzoylpyridine derivatives.
Reduction: 2-Benzylpyridine.
Substitution: Halogenated benzylpyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 2-(phenylmethyl)-, 1-oxide has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(phenylmethyl)-, 1-oxide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The N-oxide group increases the electron density on the nitrogen atom, making it more reactive towards electrophiles. This reactivity is exploited in various catalytic processes, where the compound can facilitate the formation of new chemical bonds.
Comparación Con Compuestos Similares
2-Benzylpyridine: The parent compound without the N-oxide group.
2-Phenylpyridine N-oxide: Similar structure but with a phenyl group instead of a benzyl group.
Pyridine N-oxide: The simplest N-oxide derivative of pyridine.
Uniqueness: Pyridine, 2-(phenylmethyl)-, 1-oxide is unique due to the presence of both the benzyl group and the N-oxide group, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations that are not possible with other similar compounds.
Propiedades
Número CAS |
20531-86-6 |
|---|---|
Fórmula molecular |
C12H11NO |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-benzyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H11NO/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
PGROZZNFAMSNJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=CC=[N+]2[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B8785449.png)




![6,7-Dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboximidamide](/img/structure/B8785504.png)




![((1S)-1-Phenylethyl)(1,4-dioxaspiro[4.5]dec-8-yl)amine](/img/structure/B8785539.png)
